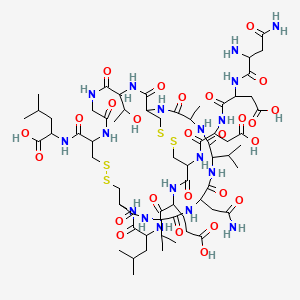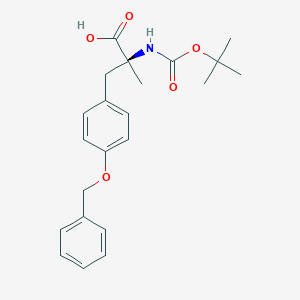
Boc-O-benzyl-alpha-methyl-L-Tyr
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Boc-O-benzyl-alpha-methyl-L-Tyr, also known as Boc-N-alpha-methyl-O-benzyl-L-tyrosine, is an organic compound with the molecular formula C22H27NO5 and a molecular weight of 385.45 g/mol . It is a white to off-white powder that is soluble in organic solvents such as chloroform, dichloromethane, ethyl acetate, DMSO, and acetone . This compound is commonly used in organic synthesis, particularly in the synthesis of peptides and proteins .
Métodos De Preparación
The synthesis of Boc-O-benzyl-alpha-methyl-L-Tyr typically involves the following steps :
Starting Materials: Methyl-N-Boc-4-benzyloxy-L-phenylalanine and iodomethane.
Reaction Conditions: The reaction is carried out in the presence of sodium hydride in tetrahydrofuran (THF) under mineral oil at temperatures ranging from 0 to 20°C.
Análisis De Reacciones Químicas
Boc-O-benzyl-alpha-methyl-L-Tyr undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: It can be reduced using common reducing agents to yield reduced derivatives.
Substitution: This compound can undergo substitution reactions, particularly at the benzyl and Boc-protected sites.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and substitution reagents like alkyl halides . The major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
Boc-O-benzyl-alpha-methyl-L-Tyr has a wide range of scientific research applications, including :
Chemistry: It is used as a building block in the synthesis of complex organic molecules, particularly peptides and proteins.
Biology: This compound is utilized in the study of enzyme-substrate interactions and protein folding.
Medicine: It is employed in the development of pharmaceuticals, particularly in the synthesis of peptide-based drugs.
Industry: this compound is used in the production of various chemical intermediates and fine chemicals.
Mecanismo De Acción
The mechanism of action of Boc-O-benzyl-alpha-methyl-L-Tyr involves its role as a protected amino acid derivative. The Boc (tert-butoxycarbonyl) group protects the amino group, preventing unwanted reactions during peptide synthesis . The benzyl group protects the hydroxyl group of tyrosine, allowing for selective deprotection and further functionalization . These protective groups are removed under specific conditions to yield the desired peptide or protein product.
Comparación Con Compuestos Similares
Boc-O-benzyl-alpha-methyl-L-Tyr can be compared with other similar compounds, such as :
Boc-O-benzyl-L-tyrosine: Similar in structure but lacks the alpha-methyl group.
Boc-N-methyl-L-phenylalanine: Similar in having a Boc-protected amino group but differs in the side chain structure.
Boc-N-methyl-D-alanine: Similar in having a Boc-protected amino group but differs in the side chain and stereochemistry.
The uniqueness of this compound lies in its specific protective groups and the presence of the alpha-methyl group, which provides steric hindrance and influences the reactivity of the compound .
Propiedades
Número CAS |
77457-03-5 |
|---|---|
Fórmula molecular |
C22H27NO5 |
Peso molecular |
385.5 g/mol |
Nombre IUPAC |
(2S)-2-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(4-phenylmethoxyphenyl)propanoic acid |
InChI |
InChI=1S/C22H27NO5/c1-21(2,3)28-20(26)23-22(4,19(24)25)14-16-10-12-18(13-11-16)27-15-17-8-6-5-7-9-17/h5-13H,14-15H2,1-4H3,(H,23,26)(H,24,25)/t22-/m0/s1 |
Clave InChI |
QPRMUNUFRFMEDC-QFIPXVFZSA-N |
SMILES isomérico |
C[C@](CC1=CC=C(C=C1)OCC2=CC=CC=C2)(C(=O)O)NC(=O)OC(C)(C)C |
SMILES canónico |
CC(C)(C)OC(=O)NC(C)(CC1=CC=C(C=C1)OCC2=CC=CC=C2)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


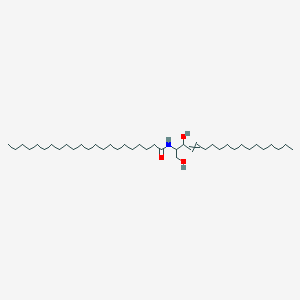
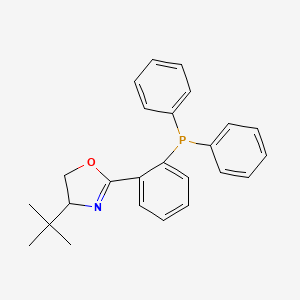
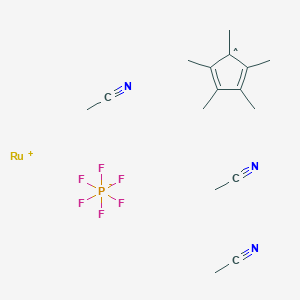
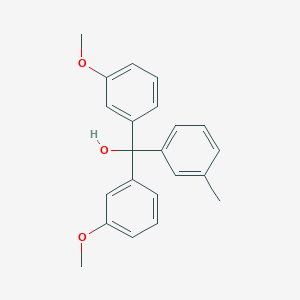
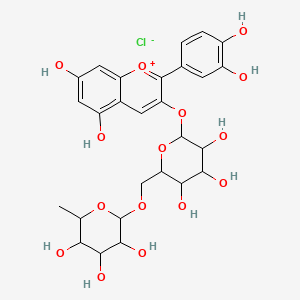
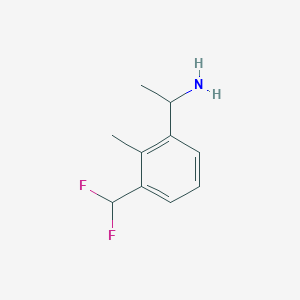
![([Ir(dF(CF3ppy)2)(5,5'-CF3-bpy)]PF6](/img/structure/B15287095.png)
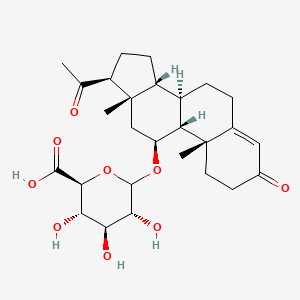
![1-[3-[[3-Amino-6-(2-fluoro-5-propan-2-yloxyphenyl)pyrazine-2-carbonyl]amino]pyridin-4-yl]piperidine-3-carboxylic acid](/img/structure/B15287101.png)
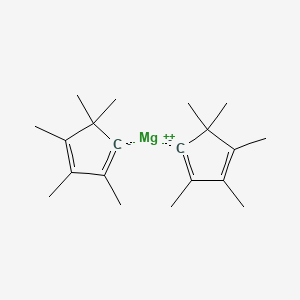
![[2-[5,7-Dihydroxy-2-(4-hydroxyphenyl)-4-oxochromen-3-yl]oxy-4-hydroxy-5-(hydroxymethyl)oxolan-3-yl] 3-(4-hydroxyphenyl)prop-2-enoate](/img/structure/B15287127.png)
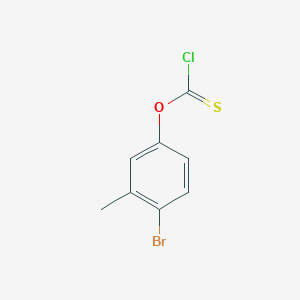
![((12-(7,8-difluoro-6,11-dihydrodibenzo[b,e]thiepin-11-yl)-6,8-dioxo-3,4,6,8,12,12a-hexahydro-1H-[1,4]oxazino[3,4-c]pyrido[2,1-f][1,2,4]triazin-7-yl)oxy)methyl methyl carbonate](/img/structure/B15287130.png)
